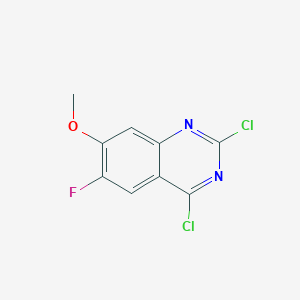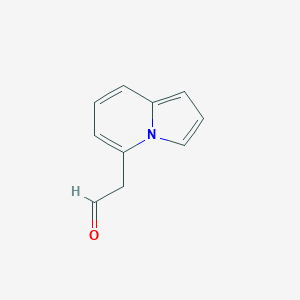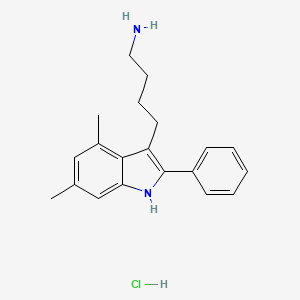
2,4-Dichloro-6-fluoro-7-methoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-fluoro-7-methoxyquinazoline is a chemical compound with the molecular formula C9H5Cl2FN2O and a molecular weight of 247.05 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Métodos De Preparación
The synthesis of 2,4-Dichloro-6-fluoro-7-methoxyquinazoline typically involves a multi-step reaction process. One reported method includes the following steps :
Step 1: Tetrakis(triphenylphosphine)palladium catalyzed reaction in N,N-dimethylformamide under microwave irradiation at 0°C for 0.25 hours.
Step 2: Reaction with N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide and dichloromethane at 0-20°C for 2 hours.
Step 3: Oxidation using dihydrogen peroxide and sodium hydroxide in a water-ethanol mixture under reflux for 2 hours.
Step 4: Final reaction with N,N-diethylaniline and trichlorophosphate under reflux for 4 hours.
Análisis De Reacciones Químicas
2,4-Dichloro-6-fluoro-7-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The methoxy group at position 7 can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts, N-ethyl-N,N-diisopropylamine, dihydrogen peroxide, and trichlorophosphate . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-fluoro-7-methoxyquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential inhibitors of epidermal growth factor receptor kinases, which are targets for cancer therapy.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological targets.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-fluoro-7-methoxyquinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
2,4-Dichloro-6-fluoro-7-methoxyquinazoline can be compared with other quinazoline derivatives, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound has two methoxy groups at positions 6 and 7, making it structurally similar but with different chemical properties.
2,4-Dichloro-7-fluoro-6-methoxyquinazoline: This is another closely related compound with similar applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H5Cl2FN2O |
|---|---|
Peso molecular |
247.05 g/mol |
Nombre IUPAC |
2,4-dichloro-6-fluoro-7-methoxyquinazoline |
InChI |
InChI=1S/C9H5Cl2FN2O/c1-15-7-3-6-4(2-5(7)12)8(10)14-9(11)13-6/h2-3H,1H3 |
Clave InChI |
JSEUWOYTQGIHSV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)
![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)

![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)


![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)

![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)


![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)


